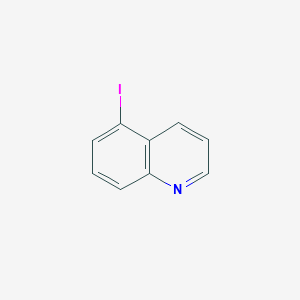

5-Iodoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSDYFSFXQORKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621691 | |

| Record name | 5-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-50-4 | |

| Record name | 5-Iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodoquinoline and Its Derivatives

Direct Iodination Approaches

Direct iodination involves the introduction of an iodine atom onto the quinoline (B57606) scaffold without pre-functionalization. These methods are valued for their atom economy and operational simplicity. The primary challenge lies in controlling the position of iodination (regioselectivity), as the quinoline ring has multiple reactive sites.

Electrophilic iodination is a classical approach to forming aryl-iodine bonds. In the context of quinoline, the reaction proceeds via an electrophilic aromatic substitution mechanism. However, the inherent electronic properties of the quinoline ring system can lead to a mixture of products, making regioselective C-5 iodination a significant challenge. Research has shown that the presence of certain substituents on the quinoline ring can overcome this challenge, directing the incoming electrophile to the C-5 position. For instance, the iodination of 6-methoxyquinoline (B18371) using potassium iodide and an oxidant can lead to the formation of the C-5 iodinated product. rsc.orgrsc.org This selectivity is attributed to the electron-donating nature of the methoxy (B1213986) group, which activates the ring towards electrophilic attack and directs the substitution to the ortho position (C-5). rsc.orgrsc.org

Achieving regioselective C-5 iodination often necessitates specific activating groups on the quinoline ring. A notable example involves the iodination of 6-methoxy-substituted quinolines, where the electron-donating substituent directs the electrophilic attack. rsc.orgrsc.org While direct C-5 iodination of unsubstituted quinoline is less common via simple electrophilic methods, which tend to favor other positions, the use of N-Iodosuccinimide (NIS) is a well-established method for iodinating activated aromatic rings. researchgate.net For highly electron-rich substrates, this reaction can proceed even without an acidic catalyst. researchgate.net

The table below summarizes findings for the iodination of an activated quinoline substrate, where C-5 selectivity is achieved.

| Substrate | Iodinating Reagent | Other Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Methoxyquinoline | KI / K2S2O8 / Ce(NO3)3·6H2O | DCE, 130 °C | 5-Iodo-6-methoxyquinoline | 60% | rsc.orgrsc.org |

| 6-Methoxy-2-methylquinoline | KI / K2S2O8 / Ce(NO3)3·6H2O | DCE, 130 °C | 5-Iodo-6-methoxy-2-methylquinoline | 70% | rsc.org |

Acidic conditions play a critical role in electrophilic iodination reactions, influencing both the reaction rate and the regioselectivity. researchgate.net Acids can activate the iodinating agent, making it a more potent electrophile. For instance, catalytic amounts of trifluoroacetic acid (TFA) are commonly used with N-Iodosuccinimide (NIS) to iodinate activated aromatic compounds. researchgate.net

In the context of quinoline chemistry, the role of acid is multifaceted. Protonation of the quinoline nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, which can indirectly influence the substitution pattern on the benzene (B151609) ring. While much of the research on acid influence has focused on palladium-catalyzed functionalization of quinoline N-oxides, the principles are relevant. nih.govnih.govacs.org In those systems, acetic acid was found to be crucial for achieving C-8 selectivity by modulating the electrophilicity of the metal catalyst and stabilizing key intermediates. nih.govnih.gov This highlights the general principle that acidic additives can be a powerful tool for tuning the regiochemical outcome of substitution reactions on the quinoline scaffold.

To overcome the regioselectivity challenges of classical electrophilic substitution, modern synthetic methods often employ transition metal catalysis. These approaches utilize a directing group on the quinoline, typically at the C-8 position, to guide the metal catalyst and ensure selective C-H bond activation and functionalization at the remote C-5 position. nih.gov This strategy has proven highly effective for the synthesis of 5-haloquinolines, including 5-iodoquinoline.

Nickel catalysis has emerged as a powerful tool for the C-5 halogenation of quinoline derivatives. nih.govresearchgate.net The strategy relies on the use of an 8-aminoquinoline (B160924) moiety, which acts as a bidentate directing group. The amide nitrogen and the quinoline nitrogen chelate to the nickel center, forming a stable metallacyclic intermediate that positions the catalyst in proximity to the C-5 C-H bond, facilitating its selective cleavage and subsequent iodination. chemrxiv.org This method allows for the preparation of 8-amino-5-iodoquinoline derivatives from various N-(quinolin-8-yl) amides and sulfonamides using molecular iodine (I₂) as the iodine source. nih.govresearchgate.net The reaction is notable for its high regioselectivity and tolerance of various functional groups. researchgate.net

The table below presents examples of nickel-catalyzed C-5 iodination.

| Substrate Class | Catalyst | Iodinating Reagent | Key Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| N-(Quinolin-8-yl)sulfonamides | Ni(II) | I2 | - | N-(5-Iodoquinolin-8-yl)sulfonamides | nih.govresearchgate.net |

| 8-Acylaminoquinoline | NiSO4 | NFSI (for fluorination) | - | 5-Fluoro-8-acylaminoquinoline | researchgate.net |

Note: While the second entry describes fluorination, it establishes the principle of Ni-catalyzed C-5 halogenation on this scaffold.

Cobalt catalysis, often in conjunction with other metals, provides another effective route for chelation-assisted C-H iodination. nih.govresearchgate.net A sequential, dual-catalytic system has been developed where nickel catalysis first installs the iodine at the C-5 position of an 8-aminoquinoline-derived sulfonamide. nih.govresearchgate.net The resulting 8-amino-5-iodoquinoline moiety then serves as the directing group for a second, cobalt-catalyzed iodination on the appended aryl sulfonamide ring. nih.govresearchgate.net

Independently, cobalt-catalyzed C-H iodination using molecular iodine has been demonstrated for aromatic amides, where an 8-amino-5-chloroquinoline functions as an efficient directing group. rsc.org This mild, air-stable catalytic system shows broad functional group tolerance. rsc.org Mechanistic studies suggest that these cobalt-catalyzed reactions proceed through a different mechanism than related nickel-catalyzed transformations. nih.govacs.org This chelation-assisted strategy underscores the versatility of first-row transition metals in achieving specific C-H functionalization.

The table below details findings related to cobalt-catalyzed chelation-assisted iodination.

| Substrate | Directing Group | Catalyst | Iodinating Reagent | Product | Reference |

|---|---|---|---|---|---|

| N-(5-Iodoquinolin-8-yl)benzenesulfonamide | 8-Amino-5-iodoquinoline | Co(II) | I2 | N-(5-Iodoquinolin-8-yl)-2-iodobenzenesulfonamide | nih.govresearchgate.net |

| Aromatic Amides | 8-Amino-5-chloroquinoline | Co(OAc)2·4H2O | I2 | ortho-Iodinated Aromatic Amides | rsc.org |

Metal-Catalyzed Regioselective C-5 Halogenation

Nickel-Catalyzed Approaches for 8-Amino-5-Iodoquinoline Moieties

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org This approach is valued for its atom economy, straightforward procedures, and the ability to rapidly generate molecular complexity, making it a key strategy in the synthesis of diverse quinoline scaffolds. nih.govmdpi.com

One-Pot Three-Component Syntheses of Iodo-CarboxyquinolinesA notable MCR for generating quinoline structures is the one-pot condensation of an aniline, an aldehyde, and pyruvic acid, often referred to as the Doebner synthesis.researchgate.netmdpi.comThis method has been successfully employed to create a library of iodo-substituted carboxyquinolines.mdpi.comThe reaction proceeds by refluxing the three components, which offers advantages such as rapid execution, high yields, and efficient purification.researchgate.netontosight.aiWhile many published examples focus on the synthesis of 6-iodo-substituted carboxyquinolines using para-iodoaniline, the methodology is applicable to other isomers.mdpi.comontosight.aiThe synthesis of the corresponding 5-iodo-carboxyquinolines would theoretically proceed by substituting para-iodoaniline with meta-iodoaniline.

Substrate Scope: Iodo-Aniline, Pyruvic Acid, and Aldehyde DerivativesThe three-component synthesis demonstrates a broad substrate scope, accommodating various substituted aldehydes which allows for the creation of diverse derivatives. In a study focused on synthesizing 6-iodo-2-arylquinoline-4-carboxylic acids, para-iodoaniline and pyruvic acid were reacted with a wide range of phenyl-substituted aldehydes and O-heterocycles.researchgate.netmdpi.comThe electronic properties of the substituents on the aldehyde were found to influence the reaction pathway and product formation.researchgate.netThe reaction tolerates both electron-donating and electron-withdrawing groups on the aldehyde, leading to a library of compounds with varying electronic and structural features.researchgate.netmdpi.com

Table 1: Examples of Aldehyde Substrates Used in the Three-Component Synthesis of 6-Iodo-2-arylquinoline-4-carboxylic acids (Data derived from studies using para-iodoaniline)

| Aldehyde Reactant | Resulting 2-Aryl Substituent | Yield (%) |

| Benzaldehyde | Phenyl | 79% |

| 4-Bromobenzaldehyde | 4-Bromophenyl | 72% |

| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl | 62% |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 69% |

| 3-Hydroxy-4-methoxybenzaldehyde | 3-Hydroxy-4-methoxyphenyl | 85% |

| Benzo[d] wikipedia.orgresearchgate.netdioxole-5-carbaldehyde | Benzo[d] wikipedia.orgresearchgate.netdioxol-5-yl | 77% |

| Source: researchgate.netmdpi.com |

Pfitzinger Condensation for 5-Substituted CarboxyquinolinesThe Pfitzinger reaction is a fundamental method for synthesizing quinoline-4-carboxylic acids.ijsr.netresearchgate.netThe reaction involves the condensation of an isatin (B1672199) (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.ijsr.netpublish.csiro.auThe base hydrolyzes the amide bond in the isatin to form a keto-acid intermediate, which then reacts with the ketone or aldehyde to yield the final quinoline structure after cyclization and dehydration.ijsr.net

This methodology is particularly suitable for producing carboxyquinolines with electron-withdrawing substituents at the 5-position. researchgate.net To synthesize this compound-4-carboxylic acid derivatives via this route, the necessary precursor is 5-iodoisatin (B1210601). researchgate.net The reaction of 5-iodoisatin with an appropriate ketone or aldehyde under alkaline conditions would yield the corresponding 5-iodo-2-substituted-quinoline-4-carboxylic acid. researchgate.netresearchgate.net

Doebner Reaction Conditions and By-product FormationThe Doebner reaction, a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid, is typically performed by refluxing the components in a solvent like ethanol (B145695) or acetic acid, often with an acid catalyst like TFA.researchgate.netpjsir.orgWhile this reaction is effective for producing carboxyquinolines, its course can be influenced by the specific reactants and conditions, leading to the formation of by-products.ontosight.aipjsir.org

In studies involving the reaction of para-iodoaniline with various aldehydes and pyruvic acid, researchers have isolated several by-products in addition to the expected 6-iodoquinoline-4-carboxylic acid. pjsir.orgresearchgate.net The most common of these include dihydro-pyrrol-2-one derivatives and 2-methyl-4-carboxyquinoline. pjsir.org The formation of these alternative products is influenced by factors such as the substituents on the aldehyde reactant. For instance, when salicylaldehyde, which has an activating hydroxyl group, was used, a significant by-product was identified as 2-methyl-4-carboxyquinoline. ontosight.airesearchgate.net The use of aldehydes with strongly deactivating groups can also promote the formation of pyrrol-2-one by-products. ontosight.ai

Derivatization from Precursor Compounds

An alternative to building the quinoline ring from scratch is the modification of a pre-formed quinoline or a direct precursor.

One direct method involves the electrophilic iodination of quinoline itself. Treating quinoline with iodine and silver sulfate (B86663) in concentrated sulfuric acid at elevated temperatures (150-200°C) produces a mixture of iodoquinolines. researchgate.net The main products are this compound, 8-iodoquinoline (B173137), and 5,8-diiodoquinoline. researchgate.net The relative yields can be controlled by adjusting the reactant proportions; for example, an excess of quinoline favors the formation of mono-iodinated products. researchgate.net

Another synthetic route begins with 5-aminoquinoline. The amino group can be converted to an iodo group via the Sandmeyer reaction, providing a targeted synthesis of this compound. thieme-connect.com Furthermore, this compound can be oxidized using hydrogen peroxide in glacial acetic acid to form this compound 1-oxide. thieme-connect.com This N-oxide can then be used in further derivatization reactions, such as nitration, to introduce other functional groups onto the quinoline ring system. thieme-connect.com

Finally, this compound itself is a valuable precursor for creating more complex molecules through cross-coupling reactions. It can be used as a substrate in palladium-catalyzed reactions such as Suzuki or Negishi couplings to form new carbon-carbon bonds at the 5-position.

Synthesis from 5-Iodoquinolin-6-amine

The compound 5-Iodoquinolin-6-amine serves as a precursor for the synthesis of more complex heterocyclic structures. Research has shown its utility in creating fused-ring systems, such as Current time information in Bangalore, IN.mdpi.comazaphospholo[4,5‐f]quino(xa)lines. In a specific application, 5-iodoquinolin-6-amine is used as the foundational molecule to build these elaborate scaffolds, which are of interest in medicinal chemistry and organic materials. researchgate.net The synthesis involves the transformation of the amino group at the 6-position while the iodo group at the 5-position remains intact, demonstrating the stability of the carbon-iodine bond under the applied reaction conditions. researchgate.net

Conversion of Chloroquinolines to Iodoquinolines

The conversion of chloroquinolines to their iodo counterparts is a frequently employed strategy, often accomplished via a halogen exchange reaction known as the Finkelstein reaction. byjus.comwikipedia.org This SN2 reaction involves treating a chloroquinoline with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. byjus.comwikipedia.org The reaction's success is driven by the precipitation of the poorly soluble sodium chloride from the acetone, which shifts the equilibrium toward the formation of the iodoquinoline product. wikipedia.org

This method is particularly effective for substituting chlorine atoms at positions 2 and 4 of the quinoline ring, which are activated for nucleophilic aromatic substitution. researchgate.net For instance, a highly regioselective chloride/iodide exchange in 4,7-dichloroquinoline (B193633) hydrochloride using sodium iodide results in 7-chloro-4-iodoquinoline, a key precursor for antimalarial drugs, in yields approaching 90%. researchgate.net

While classic Finkelstein conditions work well for activated positions, the substitution of aromatic chlorides that are not activated for nucleophilic substitution can be more challenging. In these cases, the "aromatic Finkelstein reaction" can be utilized. This variation employs a catalyst, such as copper(I) iodide in combination with diamine ligands, to facilitate the exchange. wikipedia.org

Table 1: Conditions for Conversion of Chloroquinolines to Iodoquinolines

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline HCl | Sodium Iodide | Acid-mediated | 7-Chloro-4-iodoquinoline | ~90% | researchgate.net |

| General Chloroquinoline | Sodium Iodide | Acetone | Iodoquinoline | Varies | wikipedia.org |

Synthesis of 5-Iodo-2,4-quinolinedicarboxylic Acid

Detailed synthetic protocols specifically for 5-Iodo-2,4-quinolinedicarboxylic acid (C₁₁H₆INO₄) are not extensively described in readily available literature. chemsynthesis.com However, the synthesis of analogous iodo-quinoline carboxylic acids is well-documented, primarily through methods like the Doebner synthesis or the Pfitzinger condensation. mdpi.com The Pfitzinger reaction, which involves the condensation of isatins with α-methylidene carbonyl compounds, could theoretically be adapted using a 4-iodo-isatin as a starting material to introduce the iodine at the desired position. mdpi.com

Alternative Synthetic Pathways for Iodoquinoline Derivatives

Modern organic synthesis has focused on developing more efficient and environmentally benign methods, such as multicomponent reactions (MCRs), to construct complex molecules like iodoquinoline derivatives. rsc.org

One prominent alternative is a one-pot, three-component Doebner synthesis. This approach has been used to generate a library of 6-iodo-substituted carboxy-quinolines. mdpi.comnih.gov The reaction involves the condensation of an iodo-aniline (e.g., p-iodoaniline), pyruvic acid, and various substituted aldehydes in the presence of trifluoroacetic acid as a catalyst. nih.govresearchgate.net This method is advantageous due to its rapid reaction times, use of an inexpensive catalyst, high product yields, and straightforward purification. mdpi.com The reaction of p-iodoaniline, pyruvic acid, and 4-(trifluoromethyl)benzaldehyde, for example, produces 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid in a 62% yield. mdpi.com

Another innovative, metal-free approach involves the C-H functionalization of existing quinoline scaffolds. For example, various substituted quinolines can be iodinated at the 3-position using N-iodosuccinimide (NIS) as the iodine source. rsc.orgacs.org This type of reaction avoids the need for pre-functionalized starting materials. rsc.org

Furthermore, multicomponent reactions can be designed to be metal- and solvent-free. A reported synthesis of 2-benzyl-4-arylquinoline derivatives uses aryl amines, styrene (B11656) oxides, and aryl acetylenes in the presence of molecular iodine at 120 °C, sidestepping the need for metal catalysts. rsc.org

Table 2: Examples from Alternative Doebner Synthesis of 6-Iodo-quinoline Derivatives

| Iodo-aniline | Aldehyde | Resulting Product | Yield | Reference |

|---|---|---|---|---|

| p-Iodoaniline | 4-(Trifluoromethyl)benzaldehyde | 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid | 62% | mdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the structural elucidation of organic compounds, including 5-iodoquinoline and its derivatives. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. nih.govresearchgate.net

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In the case of this compound derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the iodine atom and other substituents on the quinoline (B57606) ring system.

For instance, in the ¹H NMR spectrum of N-(5-iodoquinolin-8-yl)acetamid, the proton signals are well-resolved, allowing for clear structural assignment. Similarly, the spectra of other derivatives, such as 5-Iodo-8-quinolinol and 5,7-Diiodo-8-quinolinol, show characteristic patterns that confirm their structures. rsc.orgchemicalbook.com The formation of a carboxy-quinoline core in certain derivatives is indicated by the presence of four distinct signals in the aromatic region (7.80–9.20 ppm) and a very broad signal for the carboxylic proton around 14 ppm. nih.gov

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |

|---|---|---|---|

| N-(5-iodoquinolin-8-yl)acetamid | CDCl₃ | δ 10.25 (s, 1H), 8.76-8.70 (m, 2H), 8.41 (dd, J = 8.5, 1.3 Hz, 1H), 8.14 (d, J = 8.3 Hz, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.54 (dd, J = 7.3, 3.1 Hz, 1H), 7.40 (d, J = 7.6 Hz, 1H), 7.32 (t, J = 8.4 Hz, 2H), 2.59 (s, 3H) | |

| 5,7-Diiodo-8-quinolinol | DMSO-d₆ | δ 8.87 (d, J=4.2 Hz, 1H), 8.33 (d, J=8.8 Hz, 1H), 8.29 (d, J=8.8 Hz, 1H), 7.72 (dd, J=8.8, 4.2 Hz, 1H) | chemicalbook.com |

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. The carbon atom directly bonded to the iodine (C-5) in this compound derivatives shows a characteristic chemical shift at high field (low ppm value) due to the heavy atom effect of iodine. For example, in derivatives of 8-hydroxy-7-iodoquinoline-5-sulfonic acid, the carbon signals are assigned based on their chemical environment. nist.gov The carbon atoms of the quinoline ring typically resonate in the range of 90-160 ppm.

The presence of various substituents significantly influences the chemical shifts of the nearby carbon atoms, which aids in confirming their position on the quinoline scaffold. For example, the carbon atoms in N-(5-iodoquinolin-8-yl)acetamid have been fully assigned using ¹³C NMR spectroscopy.

Table 2: Selected ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|

| N-(5-iodoquinolin-8-yl)acetamid | CDCl₃ | δ 168.23, 148.58, 141.24, 138.89, 138.47, 136.82, 136.26, 135.51, 131.45, 130.54, 129.77, 127.32, 126.04, 123.15, 118.37, 89.62, 20.21 | |

| 5,7-Diiodo-8-quinolinol | Not Specified | Data available in spectral databases. | chemicalbook.com |

| 5-Iodo-8-quinolinol | Not Specified | Data available in spectral databases. | rsc.org |

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the connectivity of protons within the separate aromatic rings of the quinoline system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for identifying the connectivity between different structural fragments and for assigning quaternary (non-protonated) carbons, which are not visible in an HSQC spectrum. nih.gov For instance, three-bond proton-carbon correlations observed in HMBC spectra can confirm the covalent links between the quinoline core and its substituents. mdpi.com

<sup>13</sup>C NMR Analysis of this compound and Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FT-IR spectra of iodoquinoline derivatives display characteristic absorption bands corresponding to the vibrations of the quinoline ring and its substituents. researchgate.netmdpi.com The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic ring are observed in the 1650-1400 cm⁻¹ region. mdpi.com

A key vibration for iodo-substituted compounds is the C-I stretching mode. This band is expected to appear in the far-infrared region, typically below 800 cm⁻¹. For example, in 8-Hydroxy-7-iodoquinoline-5-sulfonic acid, a band at 726 cm⁻¹ is attributed to the C–I stretch. ug.edu.gh The presence and position of bands related to other functional groups, such as -OH (broad band ~3400 cm⁻¹), -NH (sharp bands ~3350 cm⁻¹), or C=O (strong band ~1700 cm⁻¹), are also used to confirm the structure of derivatives. rsc.org

Table 3: Selected FT-IR Data for Iodoquinoline Derivatives

| Compound | Vibrational Frequencies (ν, cm⁻¹) | Source |

|---|---|---|

| 6-(3,3-Diisopropyltriaz-1-en-1-yl)-5-iodoquinoline | 3350, 2980, 1587, 1399, 1021, 869 | rsc.org |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | 1383 (C–C stretch), 1042 (C–H/N–H bend), 726 (C–I stretch) | ug.edu.gh |

| 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid | 3370, 3113, 3051, 1732, 1660, 1581, 1529, 1483, 1319, 1259, 1222, 1130, 1089, 1047, 1012, 943, 858, 808, 796 | mdpi.com |

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For aromatic systems like quinoline, the ring stretching vibrations are often strong in the Raman spectrum.

Studies on related compounds, such as 5-Chloro-7-Iodoquinolin-8-ol, have utilized FT-Raman spectroscopy, with spectra recorded in the 3500-100 cm⁻¹ range. rsc.org This technique, often supported by density functional theory (DFT) calculations, aids in the detailed interpretation of vibrational modes. rsc.org For quinoline derivatives, FT-Raman has been used to analyze vibrational assignments, providing a more complete picture of the molecular structure when used in conjunction with FT-IR. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. While specific HRMS data for this compound is not detailed in the provided sources, the technique is routinely used for characterizing quinoline derivatives. For instance, related iodo-quinoline compounds have been analyzed using high-resolution electrospray ionization mass spectrometry (ESI-FTMS) on instruments like the Thermo LTQ Orbitrap to confirm their composition. rsc.org This method is capable of distinguishing between molecules with very similar nominal masses, thus confirming the presence and number of iodine atoms in the structure. The characterization of various hybrid molecules, including those with a quinoline core, has been successfully achieved using HRMS, underscoring its importance in confirming the synthesis of such compounds. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique for the analysis of quinoline derivatives. In studies of various iodo-quinoline compounds, MALDI-TOF MS has been used to confirm their structures by correlating the measured mass with the calculated mass. nih.gov The analysis is typically performed in positive ion mode, as the molecular ion is most readily formed under these conditions. nih.gov Samples are often prepared using a matrix like α-cyano-4-hydroxycinnamic acid (HCCA) dissolved in methanol. nih.gov This technique is particularly useful for obtaining strong correlations between estimated and observed masses, thereby validating the posited molecular structures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds. The retention time in the gas chromatograph provides one layer of identification, while the mass spectrometer provides a fragmentation pattern that acts as a molecular fingerprint. shimadzu.ch The retention time is influenced by factors such as the analysis conditions, column type, and column dimensions. shimadzu.ch Following separation by GC, the compound is introduced into the mass spectrometer, where it is typically ionized by electron impact, causing it to fragment in a reproducible manner. chromatographyonline.com This fragmentation pattern is crucial for structural elucidation and can be compared against spectral libraries for confirmation.

MALDI-TOF/TOF Mass Spectrometry

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for structural determination. This technique has been employed to study coordination complexes and cocrystals involving iodoquinolines. For example, the structure of cocrystals formed between 1,4-diiodotetrafluorobenzene (B1199613) and various polycyclic aromatic hydrocarbons has been elucidated using this method. rsc.org Similarly, coordination complexes of 8-iodoquinoline (B173137) with various metal salts have been characterized, revealing the bidentate κN, κI coordination mode. tandfonline.comresearchgate.net

In a relevant study on a cocrystal involving a derivative, 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron), single-crystal X-ray analysis provided detailed structural parameters. nih.gov The data collected on an Oxford Diffraction Gemini-S CCD-detector diffractometer allowed for the precise determination of the crystal system, space group, and unit cell dimensions. nih.gov

Table 1: Example Crystallographic Data for a Related Iodoquinoline Derivative Salt

| Parameter | Value |

| Formula | C₉H₈N⁺·C₉H₅INO₄S⁻·0.8H₂O |

| Molecular Weight | 494.69 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 16.2403 (5) |

| b (Å) | 7.1539 (3) |

| c (Å) | 15.2458 (5) |

| Volume (ų) | 1771.28 (11) |

| Z | 4 |

| Temperature (K) | 200 |

| Data sourced from a study on quinolinium 8-hydroxy-7-iodoquinoline-5-sulfonate 0.8-hydrate. nih.gov |

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It provides a unique "fingerprint" for a specific crystalline phase, which is useful for phase identification, purity analysis, and quality control. americanpharmaceuticalreview.com A PXRD pattern plots the intensity of diffracted X-rays against the diffraction angle (2θ). americanpharmaceuticalreview.com The analysis is governed by Bragg's Law and requires a sample of randomly oriented crystallites. americanpharmaceuticalreview.com

PXRD has been used to confirm the purity of newly synthesized iodo-quinoline derivatives by comparing the experimental diffraction patterns with simulated data. mdpi.com The agreement between the observed and simulated peaks confirms the correct phase has been produced. mdpi.com The technique is a cornerstone in the physicochemical characterization of solid materials, ensuring consistency and integrity throughout the development and manufacturing process. americanpharmaceuticalreview.com

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. yeastgenome.org This technique provides a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as proteins or solvents. vulcanchem.com For quinoline (B57606) derivatives, MD simulations are often used to assess the stability of ligand-protein complexes derived from molecular docking studies. yeastgenome.org

In studies of related iodo-quinoline derivatives, all-atom MD simulations have been performed using software packages like GROMACS and Desmond. yeastgenome.org These simulations typically run for nanoseconds (e.g., 10 ns to 100 ns) and place the molecule or complex in a simulated aqueous environment (e.g., using an SPC water model) at a constant temperature and pressure (e.g., 300 K and 1 bar) to mimic physiological conditions. yeastgenome.org The simulations help in understanding the stability of different molecular conformations and are crucial for investigating reactive properties and potential degradation mechanisms, such as hydrolysis. yeastgenome.org For example, MD simulations were used to confirm the binding modes of 7-iodo-quinoline-5,8-dione derivatives within the active site of the NQO1 enzyme.

In Silico Modulation Studies

In silico modulation studies encompass a range of computational techniques designed to predict and analyze how a molecule interacts with biological targets. These studies are fundamental to rational drug design, helping to identify and optimize lead compounds.

Calculating the binding affinity between a ligand and its protein target is a cornerstone of computational drug discovery. chemscene.com These calculations estimate the strength of the interaction, which is crucial for predicting a compound's potency. chemscene.com Methods such as molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) and linear interaction energy (LIE) are commonly used to analyze the results of molecular docking. chemscene.com

For quinoline derivatives, molecular docking studies combined with binding affinity calculations have been used to identify potential drug candidates. In one study, the binding affinities for two quinoline derivatives against a dehydrogenase inhibitor were calculated to be in the range of -5.1 to -6.9 kcal/mol, suggesting the formation of stable complexes. yeastgenome.org In another example, the binding energy for clioquinol (B1669181) (5-Chloro-7-iodo-8-quinolinol) docked against the parasitic enzyme falcipain-II was calculated to be -5.5 Kcal/mol.

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. zfin.org Predicting a compound's interaction with CYP isoforms is essential to foresee potential drug-drug interactions and metabolic liabilities. zfin.org Various computational methods, including quantitative structure-activity relationship (QSAR) models, machine learning, and molecular docking, are used to predict whether a compound will inhibit or be a substrate for specific CYP enzymes. zfin.orgsigmaaldrich.com

In silico studies have been conducted on a range of quinoline derivatives to evaluate their potential as CYP450 inhibitors. One study focused on 20 designed quinoline derivatives, including 7-chloro-5-iodoquinoline-8-carboxylic acid, using software to predict QSAR-based CYP450 inhibition. More specifically, computational and experimental data have shown that 4-Chloro-5-iodoquinoline-3-carbonitrile acts as an inhibitor of CYP2C19, with a reported IC₅₀ value of 1.8 μM. Furthermore, in silico models for 3-Iodoquinolin-4-ol predicted its inhibitory activity against both CYP1A2 and CYP2C19.

Computational methods are instrumental in hypothesizing and investigating a compound's mechanism of action. By modeling the interaction between a small molecule and its biological target, researchers can identify key binding modes and molecular interactions that drive its biological effect.

For derivatives of iodoquinoline, computational studies have been key to proposing mechanisms of action. For instance, molecular docking and dynamics were used to identify the binding modes of 7-iodo-quinoline-5,8-dione derivatives in the active site of NAD(P)H quinone oxidoreductase (NQO1), suggesting this inhibition is central to their anticancer activity. In another study, docking of clioquinol into the active site of falcipain-II suggested a proteolytic inhibitory mechanism against the parasite. Computational studies on other quinoline conjugates predicted that their mechanism of action involved interactions with DNA and DNA-topoisomerase alpha and beta complexes.

Interaction with Cytochrome P450 Enzymes

Computational Chemistry Data Parameters

The following table lists key computational and chemical identifiers for the 5-Iodoquinoline molecule. These parameters are fundamental for cheminformatics, molecular modeling, and database searching.

| Parameter | Value | Source |

| Molecular Formula | C₉H₆IN | |

| Molecular Weight | 255.06 g/mol | |

| SMILES String | IC1=C2C(N=CC=C2)=CC=C1 | |

| InChI Key | QUSDYFSFXQORKN-UHFFFAOYSA-N | |

| XlogP (predicted) | 2.9 | nih.gov |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | sigmaaldrich.com |

| Hydrogen Bond Donors | 0 | sigmaaldrich.com |

| Hydrogen Bond Acceptors | 1 | sigmaaldrich.com |

| Rotatable Bonds | 0 | sigmaaldrich.com |

Note: TPSA, Hydrogen Bond Donor/Acceptor counts, and Rotatable Bond counts are for the closely related isomer 5-Bromo-3-iodoquinoline, as these values are expected to be identical for this compound due to the foundational quinoline structure being the determinant for these specific parameters.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a crucial parameter for predicting the transport properties of molecules, such as cell permeability. A lower TPSA is generally associated with better membrane penetration. For the rigid aromatic structure of this compound, the TPSA is primarily determined by the nitrogen atom in the quinoline ring. The calculated TPSA for this compound is 12.89 Ų. chemscene.comchemscene.com

| Property | Value |

| TPSA | 12.89 Ų |

Lipophilicity (LogP, XLOGP3, WLOGP, MLOGP, SILICOS-IT, Consensus Log Po/w)

Lipophilicity is a critical physicochemical property that describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. This parameter influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Various computational models are used to predict LogP values researchgate.net:

XLOGP3: An atomistic method that calculates LogP based on the contributions of individual atoms and correction factors. researchgate.net

WLOGP: A purely atomistic method based on a fragmental system. researchgate.net

MLOGP: A topological method that uses a linear relationship with 13 molecular descriptors. researchgate.net

SILICOS-IT: A hybrid method utilizing fragments and topological descriptors.

Consensus Log Po/w: The arithmetic mean of predictions from multiple models, often providing a more robust estimate. researchgate.net

For this compound, a predicted XlogP value of 2.9 has been reported. uni.lu Another calculation provides a general LogP value of 2.8394. chemscene.com Specific values for WLOGP, MLOGP, SILICOS-IT, and Consensus Log Po/w are not available in the provided search results. The positive LogP values indicate that this compound is a lipophilic compound, with a higher affinity for a lipid phase than an aqueous phase.

| Lipophilicity Parameter | Predicted Value |

| XlogP | 2.9 uni.lu |

| LogP | 2.8394 chemscene.com |

| WLOGP | Not available in search results |

| MLOGP | Not available in search results |

| SILICOS-IT | Not available in search results |

| Consensus Log Po/w | Not available in search results |

Water Solubility Prediction (Log S)

Water solubility (Log S) is the logarithm of a compound's solubility in moles per liter. chemaxon.com It is a fundamental property that affects a substance's bioavailability and environmental fate. While experimental determination is precise, computational predictions offer a rapid screening method. The solubility of a compound is inversely related to its lipophilicity; highly lipophilic compounds tend to have low water solubility. Given the lipophilic nature of this compound (XlogP of 2.9), it is expected to have low water solubility. uni.luthermofisher.com A specific predicted Log S value for this compound is not available in the referenced search results.

| Solubility Parameter | Predicted Value |

| Water Solubility (Log S) | Not available in search results |

Conformational Analysis

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the structure is defined by a fused bicyclic aromatic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring. dergipark.org.tr This fused ring system is inherently rigid and planar. Computational data indicates that this compound has zero rotatable bonds. chemscene.comsigmaaldrich.com

Consequently, the molecule does not possess different conformers that arise from bond rotation, and its three-dimensional structure is stable and well-defined. This rigidity contrasts with substituted quinolines that have flexible side chains, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, which has multiple degrees of internal rotation and can exist in several different conformations. lookchem.com

Reactivity and Chemical Transformations of 5 Iodoquinoline

Coupling Reactions

The presence of the iodine atom at the 5-position of the quinoline (B57606) ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Palladium catalysts are highly effective in mediating the reaction between 5-iodoquinoline and a range of coupling partners. The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium center, a key step in the catalytic cycle of these transformations. nih.gov

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This compound readily undergoes Sonogashira coupling with various acetylenes in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgiipseries.org This reaction is instrumental in the synthesis of alkynyl-substituted quinolines, which are valuable precursors for more complex heterocyclic systems. For instance, the coupling of this compound with terminal acetylenes can be achieved under mild conditions, often at room temperature, using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI). libretexts.orgiipseries.org The resulting 5-alkynylquinolines can serve as key intermediates in the synthesis of various biologically active compounds and functional materials. chim.it

A plausible mechanism for the Sonogashira coupling involves the oxidative addition of this compound to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and CuI) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

Table 1: Examples of Sonogashira Coupling Reactions with Iodoquinolines

| Iodoquinoline Derivative | Acetylene (B1199291) Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3-formyl-2-iodoquinoline | Various terminal alkynes | Palladium catalyst | 2-alkynyl-3-formylquinoline | iipseries.org |

| 2-iodo-3-formylquinolines | (Trimethylsilyl)acetylene | Palladium catalyst, CuI | 2-((Trimethylsilyl)ethynyl)-3-formylquinoline | iipseries.org |

| 8-iodoquinoline (B173137) derivatives | Propargyl alcohol | Iodo(phenyl)bis(triphenylphosphine), CuI | 6-imino-substituted pyrrolo[3,2,1-ij]quinolines | clockss.org |

This table is for illustrative purposes and may not be exhaustive.

The products of Sonogashira coupling, particularly those derived from 8-iodoquinoline derivatives bearing a proximate nucleophile, can undergo subsequent intramolecular cyclization to form fused heterocyclic systems like pyrrolo[3,2,1-ij]quinolines. clockss.org For example, the reaction of an 8-iodoquinoline derivative with propargyl alcohol can lead to the formation of a 6-imino-substituted pyrrolo[3,2,1-ij]quinoline through a carbopalladation-cyclization mechanism. clockss.org This type of tandem reaction, where a cross-coupling is followed by a cyclization, provides an efficient route to complex polycyclic aromatic compounds. The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been achieved through an intramolecular Friedel-Crafts process. researchgate.net

The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, is another cornerstone of palladium-catalyzed cross-coupling chemistry. This compound is an excellent substrate for Suzuki reactions, allowing for the introduction of a wide array of aryl, vinyl, or alkyl groups at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base. nih.govcdnsciencepub.com

The higher reactivity of the C-I bond compared to C-Cl or C-Br bonds allows for selective coupling reactions in di- or poly-halogenated quinolines. nih.govcdnsciencepub.com For instance, in 7-chloro-4-iodoquinoline, the Suzuki coupling occurs preferentially at the 4-position due to the greater reactivity of the iodo-substituent. cdnsciencepub.com Similarly, in 2-aryl-4-chloro-3-iodoquinolines, the Suzuki coupling selectively occurs at the 3-position. nih.gov This chemoselectivity is a valuable tool in the stepwise functionalization of the quinoline scaffold. The Suzuki reaction of iodoquinolines has been utilized to synthesize a variety of substituted quinolines, including those with potential applications as photosensitizers and in materials science. researchgate.netacs.org

Table 2: Suzuki Coupling Reactions of Iodoquinoline Derivatives

| Iodoquinoline Derivative | Boronic Acid/Ester | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 8-iodoquinolin-4(1H)-one | BTZ(Bpin)₂ | Pd-catalyst | 8,8'-(benzo[c] researchgate.netsmolecule.comnih.govthiadiazole-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |

| 7-chloro-4-iodoquinoline | Arylboronic acids | Phosphine-free palladium acetate | 7-chloro-4-arylquinoline | cdnsciencepub.com |

| 2-aryl-4-chloro-3-iodoquinolines | Arylboronic acids | Tricyclohexylphosphine, PdCl₂(PPh₃)₂ | 2,3,4-triarylquinolines | nih.gov |

This table is for illustrative purposes and may not be exhaustive.

The coupling reactions of this compound serve as a gateway to a vast array of more complex and valuable molecules. The functional groups introduced via Sonogashira, Suzuki, and other coupling reactions can be further manipulated to build intricate molecular architectures. For example, the 8-amino-5-iodoquinoline moiety can act as a directing group for further functionalization, and the iodo-group can be subsequently used in coupling reactions to create value-added products. nih.govresearchgate.net The aminocarbonylation of 6-iodoquinoline (B82116) has been shown to produce various quinoline-6-carboxamide (B1312354) and quinoline-6-glyoxylamide derivatives, which are important structural motifs in medicinal chemistry. nih.gov Furthermore, the products of these coupling reactions can be key intermediates in the total synthesis of natural products and in the development of novel pharmaceuticals and materials. chim.itnih.gov

Sonogashira Coupling with Acetylenes

Suzuki Coupling Reactions

Substitution Reactions

Beyond coupling reactions, the iodine atom in this compound can be replaced by other atoms or functional groups through substitution reactions. The electron-withdrawing nature of the quinoline ring and the good leaving group ability of the iodide ion facilitate nucleophilic aromatic substitution reactions, although these often require harsh conditions.

The iodine atom can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives. smolecule.com For instance, in certain quinoline derivatives, the iodine atom can be displaced by nucleophiles to introduce new functionalities. The presence of other substituents on the quinoline ring can influence the reactivity towards substitution. For example, in 5-chloro-8-hydroxy-7-iodoquinoline, the hydroxyl group can influence the electronic properties and reactivity of the molecule. quinoline-thiophene.com Additionally, electrophilic substitution reactions on the quinoline ring itself can occur, although the presence of the deactivating iodine atom generally directs incoming electrophiles to other positions on the benzene (B151609) ring of the quinoline system. pjsir.org For example, further iodination of this compound can lead to the formation of 5,8-diiodoquinoline. pjsir.org

Reactions Leading to Diiodoquinolines

The reactivity of the this compound scaffold allows for the introduction of a second iodine atom, leading to the formation of diiodoquinolines. The position of this second substitution is directed by the electronic properties of the quinoline ring system. Research has shown that the further iodination of this compound specifically yields 5,8-diiodoquinoline in significant amounts. pjsir.org This particular transformation highlights that the 8-position on the this compound molecule is a highly reactive site for electrophilic attack. pjsir.org

The synthesis of 5,8-diiodoquinoline from this compound is typically achieved under strong acidic conditions at elevated temperatures. A common method involves the use of iodine and silver sulfate (B86663) in concentrated sulfuric acid. pjsir.org In this reaction, it is proposed that the reacting species are the protonated form of this compound (the quinolinium cation) and a positively charged iodinium ion (I+). pjsir.org The conditions can be modulated to favor the production of the diiodinated product over monoiodinated derivatives. For instance, using an excess of silver sulfate and iodine relative to the quinoline starting material promotes the formation of 5,8-diiodoquinoline as the major product. pjsir.org

A study detailing the iodination of quinoline reported that starting with quinoline, iodine, and silver sulphate in 98% sulphuric acid at 150-200°C resulted in a mixture of this compound (20%), 8-iodoquinoline (18%), and 5,8-diiodoquinoline (35%). pjsir.org The direct iodination of isolated this compound under similar conditions also efficiently produces 5,8-diiodoquinoline. pjsir.org

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| This compound | Iodine, Silver Sulfate, Sulfuric Acid | Elevated Temperature | 5,8-Diiodoquinoline | Good | pjsir.org |

| Quinoline | Iodine, Silver Sulfate, 98% H₂SO₄ | 150-200°C | 5,8-Diiodoquinoline | 35% | pjsir.org |

Complexation Tendencies with Metal Ions

Iodoquinoline derivatives are recognized for their ability to form stable complexes with a variety of metal ions. chemimpex.com This chelating capability is often enhanced by the presence of other functional groups, such as a hydroxyl group at the 8-position, which can act in concert with the quinoline nitrogen to form a bidentate ligand. researchgate.net However, studies on 8-iodoquinoline have also demonstrated that the iodine atom itself can participate in coordination, forming bidentate κN, κI complexes. researchgate.nettandfonline.com This suggests that this compound may also exhibit coordination behavior through its nitrogen and iodine atoms.

The complexation typically involves the quinoline nitrogen and another donor atom from a substituent on the ring, creating a stable chelate ring with the metal ion. For instance, derivatives like 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron) are well-known analytical reagents that form stable, often dimeric, complexes with metal ions like Zn(II), Ca(II), Sr(II), and Ba(II). researchgate.net In these structures, coordination occurs through the deprotonated hydroxyl oxygen, the quinoline nitrogen, and often the oxygen atoms of the sulfonate group. researchgate.net

Recent research on 8-iodoquinoline has shown that it can form coordination complexes with a range of metal salts, including those of Cu(I), Cu(II), Ag(I), Pd(II), and Hg(II), where both the quinoline nitrogen and the iodine atom act as donors. researchgate.nettandfonline.com Similarly, a palladium(II) complex with 5-chloro-7-iodoquinolin-8-olate features a square-planar geometry where the metal is coordinated by the nitrogen and oxygen atoms of the ligand. nih.gov Silver(I) has been shown to form a complex with 8-hydroxy-7-iodoquinoline-5-sulfonate, exhibiting a distorted trigonal-planar coordination geometry involving the nitrogen and oxygen donors from the ligand and a water molecule. iucr.org Furthermore, the thermodynamic stability of complexes between cerium(IV) and 8-hydroxy-7-iodoquinoline-5-sulfonic acid has been studied, identifying a [CeOHFer]+ complex in a sulfuric acid medium. medcraveonline.com

These findings collectively indicate that the iodoquinoline framework is a versatile platform for ligand design, capable of coordinating to metal ions through various modes, including N,O-bidentate chelation in hydroxylated derivatives and unique κN, κI-bidentate coordination.

| Iodoquinoline Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Example | Reference |

| 8-Iodoquinoline | Cu(I), Cu(II), Ag(I), Pd(II), Hg(II) | Bidentate κN, κI | [M(8-iodoquinoline)Xn] | researchgate.nettandfonline.com |

| 8-Hydroxy-7-iodoquinoline-5-sulfonate (Ferron) | Zn(II) | N,O-bidentate and sulfonate-O | Bis(μ-8-hydroxy-7-iodoquinoline-5-sulfonato)bis[triaquazinc(II)] | researchgate.net |

| 8-Hydroxy-7-iodoquinoline-5-sulfonate (Ferron) | Ba(II) | N,O-bidentate and sulfonate-O | Triaqua(μ-8-hydroxy-7-iodoquinoline-5-sulfonato)barium(II) | |

| 8-Hydroxy-7-iodoquinoline-5-sulfonate (Ferron) | Ag(I) | N,O-bidentate | Aqua(8-hydroxy-7-iodoquinoline-5-sulfonato)silver(I) | iucr.org |

| 8-Hydroxy-7-iodoquinoline-5-sulfonate (Ferron) | Ce(IV) | N/A | [CeOHFer]⁺ | medcraveonline.com |

| 5-Chloro-7-iodoquinolin-8-olate | Pd(II) | N,O-bidentate | [PdCl₂(C₉H₄ClINO)]⁻ | nih.gov |

| Dihydrogen bis(8-hydroxy-7-iodoquinoline-5-sulphonato)cuprate(2-) | Cu(II) | N,O-bidentate | Dihydrogen bis(8-hydroxy-7-iodoquinoline-5-sulphonato)cuprate(2-) | ontosight.ai |

Applications in Medicinal Chemistry and Biological Sciences

Development of Novel Therapeutic Agents

Iodoquinoline derivatives have demonstrated notable antimicrobial properties, making them promising candidates for the development of new drugs to combat bacterial and fungal infections. chemimpex.com Research has focused on their activity against a variety of clinically relevant pathogens.

Studies have shown that certain iodoquinoline derivatives exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus aureus. mdpi.comnih.gov For instance, a library of 6-iodo-substituted carboxy-quinolines demonstrated antibacterial activity against S. epidermidis. mdpi.comnih.gov However, these same compounds did not show activity against the Gram-negative bacterium Klebsiella pneumoniae. mdpi.comnih.gov Other research has investigated the bactericidal activity of new 4-quinolones against strains of S. aureus, S. epidermidis, and Enterococcus faecalis. nih.gov Specifically, some acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have shown biological activity against methicillin-resistant S. aureus (MRSA) isolates. researchgate.net The antibacterial potential of these compounds is often linked to their ability to chelate metal ions essential for bacterial enzyme function. google.com

Table 1: Antibacterial Activity of Iodoquinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 6-Iodo-substituted carboxy-quinolines | Staphylococcus epidermidis | Antibacterial | mdpi.comnih.gov |

| 6-Iodo-substituted carboxy-quinolines | Klebsiella pneumoniae | No Activity | mdpi.comnih.gov |

| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Active | researchgate.net |

| New 4-quinolones | Staphylococcus aureus | Bactericidal | nih.gov |

| New 4-quinolones | Staphylococcus epidermidis | Bactericidal | nih.gov |

| New 4-quinolones | Enterococcus faecalis | Bactericidal | nih.gov |

Iodoquinoline derivatives have also been investigated for their antifungal properties. mdpi.comresearchgate.net A study on 6-iodo-substituted carboxy-quinolines revealed that some variants had a fungicidal effect against Candida parapsilosis. mdpi.com Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) has demonstrated both fungistatic and fungicidal activity against Candida albicans. nih.govresearchgate.net This compound was found to inhibit the formation of true hyphae, a key virulence factor for C. albicans. nih.gov

Table 2: Antifungal Activity of Iodoquinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 6-Iodo-substituted carboxy-quinolines | Candida parapsilosis | Fungicidal (some variants) | mdpi.com |

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Candida albicans | Fungistatic and Fungicidal | nih.govresearchgate.net |

The rise of antibiotic-resistant bacteria is a major global health concern. nih.gov Iodoquinoline derivatives offer a potential avenue for developing new drugs to combat these resistant strains. researchgate.net The mechanism of action for many quinoline-based compounds is complex but is often attributed to their ability to chelate metal ions, which can disrupt essential enzymatic processes in bacteria. google.commdpi.com For example, clioquinol is known to chelate iron and zinc, which may explain its antibacterial properties. asm.org This chelation can be particularly effective against bacteria whose pathogenicity relies on metalloenzymes. google.com Furthermore, some quinolones target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov Mutations in these enzymes are a common cause of quinolone resistance. nih.gov The development of iodoquinoline derivatives that can overcome these resistance mechanisms is an active area of research. researchgate.net

Biofilms are communities of microorganisms attached to a surface and are notoriously difficult to treat with conventional antibiotics. mdpi.com Iodoquinoline derivatives have shown promise in inhibiting the initial stages of biofilm formation. mdpi.comresearchgate.net The effect of these compounds on microbial adhesion has been investigated, with some derivatives demonstrating the ability to inhibit this crucial first step in biofilm development. mdpi.comresearchgate.net For example, clioquinol has been shown to suppress biofilm formation in Escherichia coli. asm.org It has also been reported to interfere with ion homeostasis in C. albicans, which can prevent fungal growth and biofilm formation. nih.gov

Beyond their antimicrobial properties, iodoquinoline derivatives have a history of use as antiparasitic agents, particularly against protozoal infections. chemimpex.cominnospk.com Iodoquinol (B464108) (diiodohydroxyquinoline) is an amebicide effective against Entamoeba histolytica, acting on both the cyst and trophozoite forms in the intestine. ebi.ac.uk Its mechanism is thought to involve the chelation of ferrous ions essential for the parasite's metabolism. ebi.ac.uk Clioquinol has also been reported to have antiprotozoal properties. asm.org More recent research has explored the potential of iodoquinoline derivatives against other protozoan parasites, such as Leishmania species. nih.gov For instance, 5-chloro-7-iodoquinolin-8-ol (clioquinol) has demonstrated promising activity against Leishmania infantum and Leishmania amazonensis. nih.gov

Mechanism of Action Against Resistant Bacterial Strains

Anticancer Properties and Potential as Inhibitors

The investigation into 5-Iodoquinoline and its derivatives has revealed significant potential in the development of novel anticancer agents. The core quinoline (B57606) structure is recognized for its role in compounds with anticancer activity. google.com

Research has focused on repurposing existing drugs like iodoquinol (which contains an iodo-quinoline moiety) to create new anticancer compounds. nih.govnih.govbiosynth.com A series of novel 7-iodo-quinoline-5,8-diones were developed from iodoquinol and demonstrated potent inhibitory activity against cancer cell lines. nih.govnih.govbiosynth.com Several of these compounds were evaluated by the National Cancer Institute's (NCI) Developmental Therapeutics Program and showed broad-spectrum activity with GI₅₀ (50% growth inhibition) values in the sub-micromolar to single-digit micromolar range across a wide array of cancer cell lines. nih.govbiosynth.com

The mechanism of action for some of these derivatives involves the modulation of cellular redox homeostasis. nih.govnih.gov Two compounds in particular, identified as compounds 5 and 6 in the study, were found to reduce NAD levels in MCF-7 breast cancer cells, which is suggestive of NAD(P)H quinone oxidoreductase (NQO1) inhibition. nih.govnih.govbiosynth.com This inhibition was further supported by observations of reduced p53 expression and increased levels of reactive oxygen species (ROS). nih.govnih.govbiosynth.com

Further mechanistic studies on the most active compound from the series (compound 5) revealed its ability to induce cell cycle arrest at the Pre-G1 and G2/M phases and to trigger apoptosis in MCF-7 cells. nih.govbiosynth.com This was confirmed at the molecular level by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, alongside the suppression of anti-apoptotic Bcl-2 and cell cycle-related CDK1. nih.govbiosynth.com The compound also exhibited anti-angiogenic potential by decreasing the expression of Vascular Endothelial Growth Factor (VEGF). nih.govbiosynth.com

Another derivative, 5-Iodo-8-quinolinol, has been screened by the NCI for its anticancer activity and identified as a potential inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for pyrimidine (B1678525) biosynthesis in cancer cells. jst.go.jp

Table 1: Anticancer Activity of 7-Iodo-quinoline-5,8-dione Derivatives This table is interactive. Click on headers to sort.

| Compound ID | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| Compound 5 | Induces cell cycle arrest (Pre-G1, G2/M), promotes apoptosis, shows anti-angiogenic effects. nih.govbiosynth.com | NQO1 inhibition, increases ROS, enhances caspase-3/Bax, suppresses CDK1/Bcl-2, decreases VEGF. nih.govbiosynth.com |

| Compound 6 | Reduces cellular NAD levels, reduces p53 expression. nih.govnih.govbiosynth.com | NQO1 inhibition, increases ROS. nih.govnih.govbiosynth.com |

| 5-Iodo-8-quinolinol | Tested by NCI for anticancer activity. jst.go.jp | Potential inhibitor of dihydroorotate dehydrogenase (DHODH). jst.go.jp |

Antimalarial Activities

Quinoline-based compounds have historically been the cornerstone of antimalarial therapy, with drugs like quinine (B1679958) and chloroquine (B1663885) being prominent examples. ambeed.com The this compound scaffold continues this legacy, with research indicating its potential in developing new agents against malaria, particularly those caused by Plasmodium falciparum. wipo.intnih.gov The presence of a 5-iodo substituent has been shown to enhance the antiparasitic activity of certain quinoline derivatives. rsc.org

A key target for new antimalarial drugs is the type II NADH:quinone oxidoreductase (PfNDH2) enzyme in P. falciparum. nih.gov A research program aimed at identifying inhibitors for this enzyme found that quinolone compounds demonstrated significant antimalarial activity. nih.gov Some of these compounds were also found to act on the parasite's bc₁ complex, giving them a potential dual mode of action. nih.gov The antimalarial efficacy of various synthesized quinolones against the 3D7 strain of P. falciparum has been documented, underscoring the viability of this chemical class in antimalarial drug discovery. nih.gov

Serotonin (B10506) Transporter Inhibition and Antidepressant Properties

The serotonin transporter (SERT) is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). nih.gov The quinoline scaffold has emerged as a promising structure for the development of new antidepressant drugs. nih.govresearchgate.net Specifically, this compound itself has been identified as a serotonin transporter inhibitor with demonstrated antidepressant properties. jst.go.jp

Novel quinoline derivatives have been shown to effectively bind to SERT, thereby inhibiting the reuptake of serotonin in the synapse. nih.gov This mechanism increases the concentration of the neurotransmitter, which is believed to be a key factor in treating depression and other mental disorders linked to serotonin deficiency. nih.gov Research into quinoline derivatives has yielded compounds with potent and selective 5-HT uptake inhibition. researchgate.netlookchem.com For instance, the quinoline derivative PK 5078 was found to be a potent and selective inhibitor of 5-HT uptake, approximately 20 times more active than the established antidepressant clomipramine. researchgate.net Another compound, 6-nitro,2-(1-piperazinyl)quinoline (Du 24565), also proved to be a potent and selective inhibitor of synaptosomal serotonin uptake. lookchem.com

Furthermore, the synthesis of 5-iodo-6-nitroquipazine has been pursued for its potential in imaging the serotonin transporter with positron emission tomography (PET), highlighting the specific interest in the 5-iodo-quinoline structure for interacting with SERT. Studies on other related heterocyclic systems, such as pyrazolo-[3,4-d]pyrimidines derived from 8-hydroxy-7-iodoquinoline-5-sulfonyl precursors, have also noted potential antidepressant activities. chemscene.com

Biological Activity of Derivatives

5-Bromo-7-Iodoquinolin-8-ol and its Derivatives

5-Bromo-7-iodoquinolin-8-ol is a halogenated derivative of quinolinol that has been investigated for various biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The mechanism of action for these effects is thought to involve the inhibition of key enzymes or direct interaction with DNA, leading to disruption of cellular processes. nih.gov The presence of both bromine and iodine on the quinolinol backbone significantly influences its chemical reactivity and biological potential. nih.gov Additionally, research has been conducted on the synthesis of related 5-aryl-7-bromo-8-hydroxyquinolines. rsc.org

Table 2: Biological Profile of 5-Bromo-7-Iodoquinolin-8-ol This table is interactive. Click on headers to sort.

| Activity | Description | Potential Mechanism |

|---|---|---|

| Anticancer | Has been studied for its potential anticancer properties. nih.govnih.gov | Interaction with biological molecules, influencing cellular processes. nih.gov May involve enzyme inhibition or DNA interaction. nih.gov |

| Antimicrobial | Has been studied for its potential antimicrobial and antifungal properties. nih.govnih.gov | Interaction with biological molecules, influencing cellular processes. nih.gov May involve enzyme inhibition or DNA interaction. nih.gov |

5-Chloro-7-Iodoquinolin-8-ol and its Derivatives

5-Chloro-7-iodoquinolin-8-ol, also known as Clioquinol or iodochlorhydroxyquin, is a well-studied derivative with a range of biological effects. It is recognized for its antibacterial, antifungal, and antiprotozoal properties. researchgate.netkoreascience.kr Its antifungal activity has been leveraged in the creation of electrospun materials designed to protect plants from fungal diseases like esca.

In the realm of medicinal chemistry, it has been investigated as a potential treatment for Alzheimer's disease due to its activity as a chelator of copper and zinc ions. koreascience.kr The compound has also been described as having antineoplastic (anticancer) properties. koreascience.kr Mechanistic studies suggest its toxicity in certain models may stem from its ability to inhibit DNA polymerase and protein synthesis. Furthermore, a compound formed by a 1:1 combination of 5-Chloro-7-iodoquinolin-8-ol and 5-Oxo-L-proline has been noted for its potential as an antimicrobial agent. researchgate.net

8-Hydroxy-7-Iodoquinoline-5-sulfonic Acid (Ferron) and its Derivatives

8-Hydroxy-7-iodoquinoline-5-sulfonic acid, commonly known as Ferron, is a derivative with notable biological and analytical applications. It exhibits both antiseptic and antifungal activity. Research has demonstrated its fungicidal effect against dermatophytes such as Microsporum canis and Trichophyton mentagrophytes. lookchem.com

Studies into its antifungal mechanism of action against Candida species suggest that it works by compromising the functional integrity of the cytoplasmic membrane. lookchem.com The 8-hydroxyquinoline (B1678124) core is considered a privileged scaffold in drug design, and derivatives like Ferron are explored for the development of new therapeutic agents. wipo.intlookchem.com Beyond its biological activity, Ferron is widely used in analytical chemistry as a chelating agent that can form stable complexes with metal ions, showing particular selectivity for iron (III) ions.

Table 3: Profile of 8-Hydroxy-7-Iodoquinoline-5-sulfonic Acid (Ferron) This table is interactive. Click on headers to sort.

| Application Area | Specific Use / Activity | Notes |

|---|---|---|

| Antifungal | Fungicidal against M. canis and T. mentagrophytes. lookchem.com | Mechanism involves compromising the cytoplasmic membrane. lookchem.com |

| Antiseptic | Prevents bacterial irritations and inflammations on skin and mucosa. | Broad antiseptic properties. |

| Analytical Chemistry | Used as a reagent for the detection of metals. wipo.int | Highly selective for the complexation of Fe³⁺ ions. |

Iodo-Quinoline Derivatives with Carboxyl Groups

The incorporation of a carboxyl group into iodo-quinoline structures is a key strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. Quinoline-4-carboxylic acids represent one of the most significant classes of quinoline derivatives, serving as active ingredients in various therapeutic agents. nih.gov The synthesis of these carboxy-quinolines can be achieved through methods like the Doebner synthesis, which utilizes iodo-aniline, pyruvic acid, and various aldehydes. nih.govresearchgate.net This approach is valued for its rapid reaction times and high yields. nih.gov

Research has shown that 6-iodo-substituted carboxy-quinolines are promising scaffolds for developing new antimicrobial agents. nih.gov For instance, a library of these compounds demonstrated notable antibacterial effects against Staphylococcus epidermidis. nih.gov The inclusion of the iodine atom is strategic, as it is known to increase antimicrobial activity. nih.gov Beyond antimicrobials, quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases, enzymes that play a crucial role in tumor immune evasion. researchgate.net Specific derivatives have shown significant inhibition of enzymes like h-NTPDase1, h-NTPDase2, and h-ENPP1, highlighting their potential in cancer therapy. researchgate.net

Modifications to the basic 8-hydroxyquinoline-2-carboxylic acid scaffold are also being explored to create noncompetitive inhibitors for enzymes such as Mycobacterium tuberculosis's class II fructose-1,6-bisphosphate aldolase. scispace.com

Pharmacological Studies

The pharmacological profile of iodoquinoline derivatives is diverse, with activities ranging from direct effects in living organisms to specific interactions with fundamental cellular components like DNA.

In Vivo Pharmacological Activity

In vivo studies are crucial for determining the real-world efficacy and behavior of potential drug candidates. A study on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids in rats demonstrated that these compounds had significantly improved serum levels and urinary recovery rates compared to their N-ethyl counterparts. nih.gov This suggests better bioavailability and pharmacokinetic profiles, which are essential for a drug's effectiveness.

More recently, the use of iodoquinolines in biofortification has led to in vivo studies confirming their biological availability. Research involving Wistar rats fed a diet including kale biofortified with 8-hydroxy-7-iodo-5-quinolinesulfonic acid (8-OH-7-I-5QSA) showed that the iodine from this organic source was well absorbed. mdpi.com This was evidenced by significantly higher iodine concentrations in the urine and kidneys of the rats. preprints.org The study also noted positive effects on certain biochemical parameters, such as an increase in the total antioxidant status (TAS) in the blood serum. mdpi.com

Interaction with Biological Molecules and Cellular Processes

Iodoquinoline derivatives exert their effects by interacting with a variety of biological molecules and influencing key cellular processes. ontosight.ai Many quinoline derivatives are known to inhibit specific enzymes or interfere with cellular pathways. For example, repurposed iodoquinol derivatives, specifically 7-iodo-quinoline-5,8-diones, have been shown to act as potent inhibitors of the NAD(P)H quinone oxidoreductase (NQO1) enzyme. researchgate.netaub.edu.lb This inhibition leads to a reduction in NAD levels, an increase in reactive oxygen species, and a decrease in p53 expression in cancer cells. researchgate.netaub.edu.lb